(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol
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Overview
Description
(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol: is an organic compound that features a pyridine ring substituted with a methylsulfonyl phenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylsulfonyl)benzaldehyde and 2-bromopyridine.
Grignard Reaction: The 2-bromopyridine undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Nucleophilic Addition: The Grignard reagent is then reacted with 4-(methylsulfonyl)benzaldehyde to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major products include (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)aldehyde and (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)carboxylic acid.
Reduction: The major product is (5-(4-(Methylthio)phenyl)pyridin-2-yl)methanol.
Substitution: The products depend on the substituent introduced to the pyridine ring.
Scientific Research Applications
(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The methylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(5-(4-(Methylthio)phenyl)pyridin-2-yl)methanol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(5-(4-(Methylsulfonyl)phenyl)pyridin-2-yl)methanol is unique due to the presence of both a methylsulfonyl group and a methanol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-(4-methylsulfonylphenyl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)13-6-3-10(4-7-13)11-2-5-12(9-15)14-8-11/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGOVNUFLYOYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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